![molecular formula C9H12N2O B3058413 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 893566-81-9](/img/structure/B3058413.png)
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Übersicht
Beschreibung
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, also known as MTN, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTN has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A synthesis method for 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).
Medical Research: Cancer Treatment
- A study on a derivative of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, specifically 10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl)methanone, named 3u, showed promising anticancer activity in human melanoma A375 cells. At low concentrations, it induces necroptosis, and at high concentrations, apoptosis, via the upregulation of death receptors and scaffold protein (Kong et al., 2018).
Bone Health Applications
- The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a variant of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound, with promising in vitro profiles and pharmacokinetics, was selected for clinical development for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Neurological Applications
- A series of hexahydro-1,6-naphthyridines, which are closely related to 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, were synthesized and tested for their acetylcholinesterase inhibitory activity. One compound with a methoxy substituent showed significant inhibitory activity, suggesting potential therapeutic applications in neurological disorders (Almansour et al., 2015).
Pharmaceutical Compound Formation
- A study on the pharmaceutical compound A, structurally related to 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, examined the formation of multiple layer hydrates and their impact on tablet stability. This research is crucial for understanding the pharmaceutical properties and storage conditions of related compounds (Zhao et al., 2009).
Eigenschaften
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFTRJYDIMRHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731143 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893566-81-9 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.